2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid
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Description
2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid is a useful research compound. Its molecular formula is C19H21N5O6 and its molecular weight is 415.406. The purity is usually 95%.
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Biological Activity
The compound 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid , with the CAS number 877617-05-5 , is a complex organic molecule characterized by a pyrimidopurinone ring and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C19H21N5O6
- Molecular Weight : 415.406 g/mol
- Structure : The compound contains a pyrimidine structure fused with purine derivatives and has significant functional groups that may influence its biological activity.
Biological Activity Overview
Research on the biological activity of this compound has indicated several potential therapeutic applications. Here are some key areas of interest:
1. Antiviral Activity
Studies have shown that compounds similar to this compound exhibit antiviral properties against various viruses:
- Herpes Simplex Virus (HSV) : Some derivatives have demonstrated inhibitory effects against HSV strains. The mechanism often involves the suppression of virus-induced cytopathogenic effects in cell cultures .
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
Compound A | 50 | >10 |
Compound B | 70 | >8 |
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural features allow it to interact with bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
3. Anticancer Potential
Research has indicated that derivatives of this compound may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The presence of the dimethoxyphenyl group is believed to enhance its potency against certain cancer types.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antiviral Properties : In a study published in Molecules, researchers synthesized various pyrimidine derivatives and evaluated their efficacy against HSV. The most active compound showed significant antiviral activity compared to standard treatments like acyclovir .
- Antimicrobial Resistance Research : A study highlighted the potential of pyrimidine derivatives to combat antibiotic-resistant bacteria. The findings suggested that modifications to the molecular structure could enhance antimicrobial efficacy .
Properties
IUPAC Name |
2-[9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O6/c1-21-16-15(17(27)24(19(21)28)10-14(25)26)23-8-4-7-22(18(23)20-16)12-6-5-11(29-2)9-13(12)30-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFENQRXMWTXYOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCCN(C3=N2)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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